molecular formula C8H18ClNO2 B081236 Carpronium Chloride CAS No. 13254-33-6

Carpronium Chloride

Cat. No.: B081236
CAS No.: 13254-33-6
M. Wt: 195.69 g/mol
InChI Key: RZMKWKZIJJNSLQ-UHFFFAOYSA-M
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Description

Carpronium chloride (C₈H₁₈NO₂·Cl, molecular weight 195.687) is a quaternary ammonium salt classified as a cationic surfactant with ester functionality . It is primarily used as a topical treatment for alopecia areata (AA), androgenetic alopecia, and seborrheic dermatitis, with vasodilatory and parasympathomimetic properties . Its mechanism involves stimulating blood flow to hair follicles by relaxing vascular smooth muscles, mediated through interactions with prostaglandin and nitric oxide pathways . Additionally, it exhibits anti-inflammatory effects, reducing scalp irritation .

Approved in Japan and marketed under names like Furozin (5% solution), this compound is applied 2–4 times daily to affected areas . Notably, its structural similarity to acetylcholine poses a risk of cholinergic crisis if ingested, as reported in a case of accidental oral consumption .

Properties

IUPAC Name

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKWKZIJJNSLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14075-13-9 (Parent)
Record name Carpronium chloride [INN:JAN]
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DSSTOX Substance ID

DTXSID1046924
Record name Carpronium chloride
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Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13254-33-6
Record name Carpronium chloride
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Record name Carpronium chloride [INN:JAN]
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Record name Carpronium chloride
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Record name Carpronium chloride
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Record name CARPRONIUM CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carpronium chloride can be synthesized through the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine . The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as reaction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Carpronium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hair Growth Stimulation

Carpronium chloride is widely recognized for its role as a hair growth reagent . It has been shown to improve conditions like:

  • Alopecia Areata
  • Androgenetic Alopecia
  • Diffuse Alopecia

Clinical studies indicate that topical application of this compound can promote hair growth by enhancing blood flow to hair follicles, thereby providing essential nutrients and oxygen .

Treatment of Skin Conditions

Beyond hair loss, this compound is also effective in treating:

  • Seborrhea Sicca : A condition characterized by dry scalp and skin.
  • Vitiligo Vulgaris : A skin disorder that causes patches of skin to lose pigment.

The compound's vasodilatory properties facilitate improved microcirculation in the skin, which can aid in the recovery of these conditions .

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

  • Vasodilation : In vivo studies have shown that this compound induces arteriolar vasodilation without significantly affecting systemic blood pressure. This effect was observed during experiments involving intravital videomicroscopy on rat mesenteric arterioles .
  • Cholinergic Activity : Due to its structural similarity to acetylcholine, this compound exhibits cholinergic properties, which can lead to increased secretion of sweat and saliva when ingested inappropriately .

Case Study on Microvascular Blood Flow

A study published in the Journal of Pharmaceutical Society of Japan explored the effects of this compound on microvascular blood flow. The researchers applied the compound topically and observed significant vasodilation in arterioles, leading to increased blood flow without altering systemic blood pressure. This study underscores the potential for this compound in enhancing local blood circulation, which is beneficial for both hair growth and skin health .

Case Report on Cholinergic Crisis

A notable case report described an incident where an elderly patient experienced a cholinergic crisis after ingesting a topical solution containing this compound. The patient exhibited symptoms typical of cholinergic toxicity, including hypotension and altered consciousness. This case highlights the importance of cautious use and awareness regarding the ingestion of topical medications containing this compound .

Data Table: Summary of Applications

ApplicationCondition TreatedMechanism of Action
Hair Growth StimulationAlopecia AreataVasodilation enhancing follicular blood flow
Skin Condition TreatmentSeborrhea SiccaImproved microcirculation
Cholinergic ActivityToxicity RiskAcetylcholine-like effects

Comparison with Similar Compounds

Mechanism of Action and Chemical Profile

Carpronium Chloride
  • Mechanism : Parasympathetic stimulation via acetylcholine-like activity, vasodilation, and anti-inflammatory effects .
  • Chemical Class : Ester-based quaternary ammonium salt .
  • Synthesis : Derived from γ-butyrolactone through ring-opening, chlorination, and quaternization (88.4% yield) .
Minoxidil
  • Mechanism: Potassium channel opener, inducing vasodilation via adenosine triphosphate (ATP)-sensitive pathways; promotes hair follicle proliferation *.
  • Chemical Class : Pyrimidine derivative.
  • Efficacy : Superior to this compound, with robust evidence for androgenetic alopecia *.
Cepharanthine
  • Mechanism : Promotes dermal papilla cell proliferation and vascular endothelial growth factor (VEGF) expression .
  • Chemical Class: Bisbenzylisoquinoline alkaloid.
  • Use : Often combined with this compound in Japan; similar prescription rates (36% vs. 37% for carpronium) .
Topical Corticosteroids (e.g., Betamethasone)
  • Mechanism: Anti-inflammatory and immunosuppressive effects via glucocorticoid receptor modulation.
  • Efficacy : Ranked higher in guidelines (Grade B) than this compound (Grade C1) for AA .

Table 1: Mechanistic Comparison

Compound Primary Mechanism Chemical Class Key Targets
This compound Parasympathomimetic, vasodilation Quaternary ammonium salt Prostaglandin/NO pathways
Minoxidil Potassium channel opener Pyrimidine derivative ATP-sensitive channels
Cepharanthine VEGF upregulation, cell proliferation Bisbenzylisoquinoline alkaloid Dermal papilla cells
Corticosteroids Anti-inflammatory Steroids Glucocorticoid receptors

*Note: Minoxidil and corticosteroid details are inferred from general knowledge but contextualized using evidence on carpronium’s ranking .

Clinical Efficacy and Guidelines

This compound :

  • AA Studies :
    • 5% solution: 4/6 patients showed reduced hair loss in a 1-month trial .
    • 10% solution: 2/4 patients exhibited hair regrowth over 77–129 days .
    • Combination therapies (e.g., with herbs) improved outcomes in 60% of patients, though confounding factors exist .
  • Guidelines : Japanese Dermatological Association (JDA) assigns a Grade C1 recommendation ("permissible") due to inconsistent evidence .

Comparative Efficacy :

  • Corticosteroids : Higher efficacy (Grade B) in reducing inflammation and hair loss .
  • Minoxidil: First-line for androgenetic alopecia with stronger clinical validation.
  • Cepharanthine : Comparable prescription rates to this compound in Japan but distinct mechanisms .

Table 2: Efficacy in Alopecia Areata

Compound Study Results (Improvement Rate) Evidence Quality Guideline Ranking
This compound 20–60% (variable across studies) Low (case series) Grade C1
Corticosteroids 60–80% Moderate (RCTs) Grade B
Cepharanthine 36% (often combined with carpronium) Low Not graded

Therapeutic Combinations

  • Carpronium + Monoammonium Glycyrrhizinate (MG): No significant efficacy difference vs. carpronium monotherapy in AA, but subsets with allergies showed improvement .
  • Carpronium + Herbal Extracts : Commonly used in Japan (e.g., Kashuu and Chikusetsuninjin), with synergistic effects reported .

Biological Activity

Carpronium chloride, a small molecule drug with the chemical formula C8_8H18_{18}ClNO2_2, is primarily recognized for its vasodilatory properties and its application as a hair growth stimulant . It is particularly used in treating conditions like alopecia and seborrhea. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant case studies.

This compound exhibits a dual mechanism of action:

  • Vasodilation : It induces relaxation of vascular smooth muscle, leading to increased blood flow in microcirculation. This effect is critical in enhancing nutrient delivery to hair follicles, thereby promoting hair growth .
  • Cholinergic Activity : The compound has structural similarities to acetylcholine, which allows it to exert cholinergic effects. This can lead to increased secretions and vasodilation but also poses risks for cholinergic crises upon overdose .

Vasodilatory Effects

Research indicates that this compound significantly increases blood flow in rat mesenteric arterioles when applied topically. The study demonstrated that topical administration resulted in arteriolar vasodilation without affecting systemic blood pressure . This localized increase in blood flow is beneficial for conditions requiring enhanced dermal perfusion, such as alopecia.

Hair Growth Promotion

This compound has been extensively studied for its efficacy in promoting hair growth. It is believed to convert the resting phase of the hair cycle into a growing phase, thereby increasing hair density and thickness in individuals suffering from hair loss conditions . A comparative study noted that pre-treatment with this compound enhanced the absorption of other hair growth agents like minoxidil nanoparticles, suggesting synergistic effects that could improve therapeutic outcomes .

Cholinergic Crisis Case Report

A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical solution containing this compound. Symptoms included excessive salivation, sweating, and hypotension. Remarkably, her condition stabilized without the need for atropine or vasopressors after supportive care . This incident underscores the importance of caution when using this compound, particularly regarding dosage and potential systemic absorption.

Clinical Applications and Indications

Indication Mechanism Evidence Level
AlopeciaVasodilation; promotes hair follicle activityModerate
SeborrheaReduces scalp oiliness via cholinergic effectsModerate
VitiligoEnhances local blood flowLow

Research Findings

Recent studies have focused on optimizing formulations containing this compound to enhance its efficacy:

  • Combination Therapies : Studies indicate that combining this compound with other agents (like minoxidil) can significantly improve drug delivery and efficacy in promoting hair growth .
  • Safety Profile : While generally considered safe when used topically, ingestion poses risks of toxicity due to its cholinergic properties. Medical professionals must be aware of these risks when prescribing or recommending this compound .

Q & A

Q. What are the primary mechanisms of action proposed for carpronium chloride in hair growth promotion?

this compound is hypothesized to enhance hair growth through vasodilation of microcapillaries, increasing blood flow to hair follicles. This mechanism is analogous to minoxidil but requires further validation. Methodologically, intravital videomicroscopy in rodent models (e.g., rat mesentery) can directly observe blood flow changes post-application . Additionally, in vitro assays measuring VEGF or nitric oxide release in dermal papilla cells could corroborate vascular effects.

Q. How should researchers design a preliminary in vivo study to evaluate this compound’s efficacy in androgenetic alopecia?

A controlled animal study using a murine androgenetic alopecia model is recommended. Key parameters include:

  • Dose-response analysis : Test concentrations (1%, 5%, 10%) applied topically.
  • Duration : 8–12 weeks, with weekly assessments of hair density via phototrichography.
  • Control groups : Vehicle-only and minoxidil (positive control).
  • Histopathology : Post-trial follicle morphology analysis .

Q. What physicochemical properties of this compound are critical for formulation stability in topical applications?

As a cationic surfactant and ester-based quaternary ammonium compound, this compound’s stability depends on:

  • pH : Maintain between 4.5–6.5 to prevent hydrolysis.
  • Solubility : Optimize in aqueous-ethanol systems (70:30 v/v).
  • Compatibility : Avoid anionic surfactants (e.g., SLS) to prevent precipitation. Analytical methods include HPLC for purity and zeta potential measurements for colloidal stability .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy be systematically analyzed?

Contradictory results from case series (e.g., 20–60% efficacy rates ) may stem from variability in:

  • Study design : Lack of randomization, blinding, or placebo controls.
  • Population heterogeneity : Differences in age, gender, or alopecia severity. A meta-analysis of existing data using the GRADE framework can assess evidence quality. Future trials should adhere to CONSORT guidelines, with standardized endpoints (e.g., hair count/mm²) and stratification by demographic factors .

Q. What advanced analytical techniques are suitable for studying this compound’s pyrolysis byproducts and decomposition pathways?

Pyrolysis gas chromatography-mass spectrometry (Py-GC/MS) and thermogravimetric analysis (TGA) can identify degradation products (e.g., γ-butyrolactone and tetramethylammonium chloride). Isotopic labeling (e.g., deuterated this compound) combined with CNDO/2 computational modeling elucidates methyl transfer mechanisms during thermal breakdown .

Q. How can researchers address the lack of long-term safety data for this compound in chronic use?

  • Preclinical : Conduct 6-month dermal toxicity studies in minipigs, assessing systemic absorption via LC-MS/MS.
  • Clinical : Implement post-marketing surveillance (Phase IV trials) with registries tracking adverse events (e.g., irritation, folliculitis).
  • In silico : Use QSAR models to predict metabolite toxicity .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing hair growth data in this compound trials?

  • Primary analysis : Mixed-effects models to account for intra-subject follicle variability.
  • Power calculation : Assume a 15% increase in hair density (α=0.05, β=0.2) requiring ≥50 subjects/arm.
  • Adjustments : Covariates like baseline androgen levels or scalp microbiome diversity .

Q. How can this compound’s interactions with other alopecia therapies (e.g., finasteride) be evaluated?

Design factorial RCTs testing this compound as monotherapy vs. combination therapy. Use synergistic indices (e.g., Chou-Talalay method) in vitro. Pharmacodynamic markers (e.g., DHT suppression for finasteride + blood flow for carpronium) should be co-monitored .

Future Research Directions

  • Mechanistic studies : Single-cell RNA sequencing of treated follicles to identify gene regulatory networks.
  • Formulation innovation : Nanocarriers (e.g., liposomes) to enhance follicular delivery.
  • Comparative effectiveness : Head-to-head trials vs. prostaglandin analogs (e.g., bimatoprost) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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